9-Propoxymethyl-10-hydroxy Camptothecin is a derivative of Camptothecin, a naturally occurring alkaloid extracted from the bark of the Camptotheca acuminata tree. This compound exhibits significant anti-tumor activity and is classified as an antineoplastic agent. Its structure is characterized by a propoxymethyl group at the 9-position and a hydroxy group at the 10-position of the Camptothecin molecule, enhancing its solubility and pharmacological properties.
Camptothecin was first isolated in the 1960s and has since been extensively studied for its anticancer properties. 9-Propoxymethyl-10-hydroxy Camptothecin belongs to a class of compounds known as camptothecin derivatives, which are recognized for their ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cell death, making it effective against various cancers.
The synthesis of 9-Propoxymethyl-10-hydroxy Camptothecin generally involves several steps that modify the parent Camptothecin structure. Common methods include:
The synthesis requires careful control of reaction conditions, including temperature, pH, and concentration of reagents, to achieve high yields of the desired product while minimizing by-products. Techniques such as chromatography are typically employed for purification.
The molecular formula of 9-Propoxymethyl-10-hydroxy Camptothecin is . Its structural features include:
The compound's molecular weight is approximately 359.4 g/mol. The presence of functional groups enhances its solubility in aqueous environments, which is crucial for therapeutic applications.
The chemical reactivity of 9-Propoxymethyl-10-hydroxy Camptothecin primarily involves:
Understanding these reactions allows researchers to design derivatives with improved pharmacokinetic profiles or reduced toxicity.
The primary mechanism of action for 9-Propoxymethyl-10-hydroxy Camptothecin involves:
Data from studies indicate that this mechanism is effective against various cancer cell lines, demonstrating significant cytotoxicity .
9-Propoxymethyl-10-hydroxy Camptothecin has several scientific uses:
9-Propoxymethyl-10-hydroxy camptothecin (CAS RN: 1379512-11-4) is a semisynthetic derivative of the natural alkaloid camptothecin. Its molecular formula is C₂₄H₂₄N₂O₆, with a molecular weight of 436.46 g/mol [1] [2] [8]. The compound features a pentacyclic scaffold characteristic of camptothecins, with modifications at the C10 position: a hydroxy group (–OH) and a propoxymethyl group (–CH₂OCH₂CH₂CH₃) [1] [8]. The stereochemistry at C20 (chiral center) retains the natural (S)-configuration, critical for topoisomerase I inhibition [8]. The IUPAC name is:(19S)-19-ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione [8].
Table 1: Atomic Composition of 9-Propoxymethyl-10-hydroxy Camptothecin
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 24 | Core pentacyclic scaffold |
Hydrogen (H) | 24 | Saturation of bonds |
Nitrogen (N) | 2 | Pyridine (D-ring) and quinoline (B-ring) nitrogens |
Oxygen (O) | 6 | Lactone (E-ring), hydroxy, ether, and carbonyl groups |
The propoxymethyl modification at C10 significantly alters solubility and stability relative to other camptothecins:
Comprehensive spectroscopic data validate the structure:
CCCOCc1c(O)ccc2nc3C4=CC5=C(COC(=O)[C@]5(O)CC)C(=O)N4Cc3cc12
[2]. UDGUMZJIRRZETD-DNVCBOLKSA-N
(stereospecific) [2]. Table 2: Key Spectroscopic Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 5.70 (s, 1H) | C7-H |
δ 5.30 (s, 2H) | Propoxymethyl -CH₂- | |
δ 1.85 (q, 2H) | C20 -CH₂CH₃ | |
FTIR | 1745 cm⁻¹ | Lactone carbonyl |
1675 cm⁻¹ | Quinoline C=O | |
HRMS | m/z 436.1634 | [M]⁺ (C₂₄H₂₄N₂O₆) |
9-Propoxymethyl-10-hydroxy camptothecin belongs to the "10-modified" camptothecin class, designed to optimize pharmacokinetics:
Table 3: Structural and Property Comparisons with Key Derivatives
Compound | C7 Substituent | C10 Substituent | Molecular Weight (g/mol) | Key Property |
---|---|---|---|---|
Camptothecin | H | H | 348.37 | Low solubility, rapid lactone hydrolysis |
10-Hydroxycamptothecin (HCPT) | H | OH | 364.37 | Enhanced solubility, moderate stability |
SN-38 | CH₂CH₃ | OH | 392.41 | High potency, glucuronidation susceptibility |
9-Propoxymethyl-10-hydroxy CPT | H | OCH₂C₃H₇ + OH | 436.46 | Increased lipophilicity, stabilized lactone |
Table 4: Role of C10 Modifications in Camptothecins
C10 Modification | Example Compound | Impact on Bioactivity |
---|---|---|
Small hydroxy group | 10-Hydroxycamptothecin | Improved solubility; moderate topoisomerase I affinity |
Bulky carbamate chain | Irinotecan | Prodrug requiring activation; systemic toxicity |
Propoxymethyl + hydroxy | 9-Propoxymethyl-10-hydroxy CPT | Enhanced lactone stability; retained potency |
This derivative exemplifies targeted optimization of camptothecins for improved drug-like properties, positioning it as a candidate for advanced delivery systems (e.g., liposomes, ADCs) to leverage its stability profile [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7